molecular formula C12H19NO B464587 4-(3,4-Dimethyl-phenylamino)-butan-1-ol CAS No. 327070-54-2

4-(3,4-Dimethyl-phenylamino)-butan-1-ol

Cat. No.: B464587
CAS No.: 327070-54-2
M. Wt: 193.28g/mol
InChI Key: NDWXIMPEMFEDEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethyl-phenylamino)-butan-1-ol is an organic compound characterized by the presence of a butanol group attached to a 3,4-dimethylphenylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethyl-phenylamino)-butan-1-ol typically involves the reaction of 3,4-dimethylaniline with butanal in the presence of a reducing agent. One common method is the reductive amination process, where the amine group of 3,4-dimethylaniline reacts with the aldehyde group of butanal to form an imine intermediate. This intermediate is then reduced to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethyl-phenylamino)-butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nitrating agents like nitric acid (HNO3) for nitration, or halogens like bromine (Br2) for halogenation.

Major Products Formed:

    Oxidation: Formation of 4-(3,4-Dimethyl-phenylamino)-butan-2-one.

    Reduction: Formation of 4-(3,4-Dimethyl-phenylamino)-butane.

    Substitution: Formation of this compound derivatives with nitro or halogen groups.

Scientific Research Applications

4-(3,4-Dimethyl-phenylamino)-butan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethyl-phenylamino)-butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • 4-(3,4-Dimethyl-phenylamino)-butan-2-ol
  • 4-(3,4-Dimethyl-phenylamino)-butane
  • 4-(3,4-Dimethyl-phenylamino)-butan-1-one

Comparison: 4-(3,4-Dimethyl-phenylamino)-butan-1-ol is unique due to the presence of a hydroxyl group at the terminal carbon of the butane chain, which imparts distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

4-(3,4-dimethylanilino)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-5-6-12(9-11(10)2)13-7-3-4-8-14/h5-6,9,13-14H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWXIMPEMFEDEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCCCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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